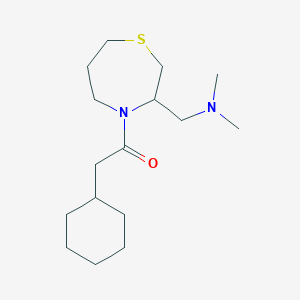![molecular formula C15H19N5O B2997184 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide CAS No. 2034615-13-7](/img/structure/B2997184.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has aroused the interest of researchers due to their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of 3-aminotriazole, different aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine as a ketene N,S-acetal in a three-component condensation . The presence of trichloroacetic acid as a Brønsted–Lowry acidic promoter in acetonitrile or water solvent and room temperature condition results in novel triazolo[1,5-a]pyrimidine systems .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, a three-component cyclocondensation reaction involving 3-amino-1,2,4-triazole, aromatic or heterocyclic aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine can be used for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds .科学的研究の応用
Antitumor and Antimicrobial Activities
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety have been synthesized and evaluated for their antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the production of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), with inhibition effects comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, some compounds demonstrated significant antimicrobial activity, indicating their potential as novel antimicrobial agents (Riyadh, 2011).
Microtubule-Active Compounds
Research has also identified microtubule-active compounds within this class, such as TTI-237, which is distinguished by its novel structure and function. TTI-237, a triazolo[1,5a]pyrimidine, is previously not known to bind to tubulin, offering a unique mechanism of action compared to other microtubule-active compounds. It has shown efficacy in inhibiting tumor growth in various human cancer models, including colon carcinoma and glioblastoma, suggesting its potential as a therapeutic agent in cancer treatment (Beyer et al., 2008).
Structural and Chemical Analysis
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl) moiety have been subjected to detailed structural and chemical analysis to understand their properties and potential applications further. For instance, novel pyrazole and pyrimidine derivatives were synthesized, and their structures were analyzed using density functional theory (DFT) calculations. These studies help elucidate the relationship between molecular structure and biological activity, facilitating the design of more effective drugs and materials (Farag & Fahim, 2019).
Antimicrobial and Antioxidant Activities
Another study focused on synthesizing a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which was evaluated for its antibacterial activity against Gram-positive and Gram-negative microbial strains. The results showed that the compound possesses antibacterial activity, highlighting its potential use in developing new antimicrobial agents (Lahmidi et al., 2019).
作用機序
Target of Action
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Therefore, the primary targets of this compound could be these enzymes and receptors.
Mode of Action
It’s known that jak inhibitors, for example, work by blocking the action of janus kinases (jaks), a type of enzyme that plays a crucial role in the process of cell growth and immune response .
Biochemical Pathways
The compound, being a potential inhibitor of JAK1 and JAK2, could affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAKs, the compound could potentially disrupt these processes, leading to its therapeutic effects.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a JAK inhibitor, it could potentially have anti-inflammatory effects by reducing the activity of the immune system . This could make it useful in the treatment of conditions such as autoimmune diseases.
将来の方向性
The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown promising biological activities, making them attractive targets for future research . The development of new synthesis methods and the exploration of their biological activities could lead to the discovery of new therapeutic agents .
特性
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRHHYKUKUXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
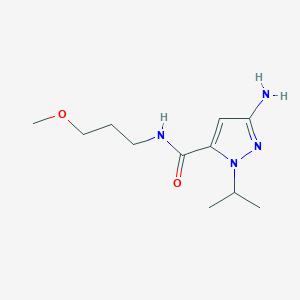


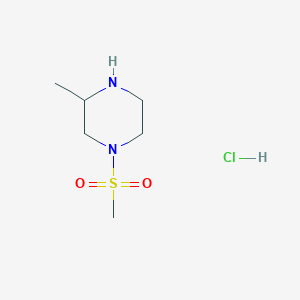

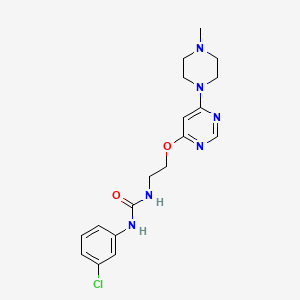
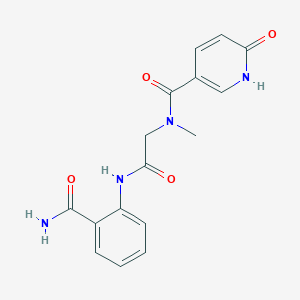
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
